molecular formula C28H18ClF3N2O2 B10888842 (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide

(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide

Cat. No.: B10888842
M. Wt: 506.9 g/mol
InChI Key: ZXFYXHFTMQTVEO-FYJGNVAPSA-N
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Description

(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a trifluoromethyl group, and a naphthalen-1-ylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the naphthalen-1-ylmethoxy intermediate: This step involves the reaction of naphthalene with methanol in the presence of a catalyst.

    Introduction of the cyano group: This can be achieved through a nucleophilic substitution reaction using a suitable cyanating agent.

    Formation of the final compound: The final step involves the coupling of the intermediates under specific conditions, such as the use of a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and cyano groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-(phenylmethoxy)phenyl]prop-2-enamide
  • (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-(methoxy)phenyl]prop-2-enamide

Uniqueness

The presence of the naphthalen-1-ylmethoxy group in (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide distinguishes it from similar compounds. This structural feature may confer unique properties, such as enhanced binding affinity to specific targets or improved pharmacokinetic profiles.

Properties

Molecular Formula

C28H18ClF3N2O2

Molecular Weight

506.9 g/mol

IUPAC Name

(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide

InChI

InChI=1S/C28H18ClF3N2O2/c29-25-12-11-22(28(30,31)32)15-26(25)34-27(35)21(16-33)13-18-5-3-9-23(14-18)36-17-20-8-4-7-19-6-1-2-10-24(19)20/h1-15H,17H2,(H,34,35)/b21-13+

InChI Key

ZXFYXHFTMQTVEO-FYJGNVAPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC(=C3)/C=C(\C#N)/C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC(=C3)C=C(C#N)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl

Origin of Product

United States

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